molecular formula C11H16N2O B11802739 2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine

2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine

Katalognummer: B11802739
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: SYBHBDHNTZSQHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group, a methyl group, and a pyrrolidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-methylnicotinate with an alkenyl pyrrolidone in the presence of an aprotic solvent such as toluene, xylene, or tetrahydrofuran . The reaction conditions often require a high boiling point solvent to facilitate the separation of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the pyrrolidinyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidinyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring or the pyrrolidinyl group.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and selectivity towards these targets, while the methoxy and methyl groups can modulate the compound’s physicochemical properties. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxy-5-(pyrrolidin-2-yl)pyridine: Similar structure but lacks the methyl group.

    2-Methoxy-4-methylpyridine: Lacks the pyrrolidinyl group.

    4-Methyl-5-(pyrrolidin-2-yl)pyridine: Lacks the methoxy group.

Uniqueness

2-Methoxy-4-methyl-5-(pyrrolidin-2-yl)pyridine is unique due to the presence of all three substituents (methoxy, methyl, and pyrrolidinyl) on the pyridine ring. This combination of substituents provides distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

2-methoxy-4-methyl-5-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C11H16N2O/c1-8-6-11(14-2)13-7-9(8)10-4-3-5-12-10/h6-7,10,12H,3-5H2,1-2H3

InChI-Schlüssel

SYBHBDHNTZSQHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C2CCCN2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.